molecular formula C16H19NO B7793544 4-(2-Isopropyl-5-methylphenoxy)aniline

4-(2-Isopropyl-5-methylphenoxy)aniline

Cat. No.: B7793544
M. Wt: 241.33 g/mol
InChI Key: VLWCZCOUSODQOX-UHFFFAOYSA-N
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Description

4-(2-Isopropyl-5-methylphenoxy)aniline hydrochloride is a chemical compound with the CAS Registry Number 1184979-25-6 . It has a molecular formula of C16H20ClNO and a molecular weight of 277.79 g/mol . This aniline derivative features a phenolic ether scaffold, a structure of significant interest in medicinal chemistry for the design and synthesis of novel bioactive molecules. Researchers are particularly interested in this structural motif for the development of hybrid compounds . The hybrid molecular approach, which combines two pharmacophores into a single entity, is a promising strategy to enhance antibacterial potency and overcome bacterial resistance mechanisms . Such hybrid compounds are being explored as potential therapeutic agents for bacterial co-infections, including those associated with viral diseases . The compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can leverage this chemical as a key intermediate or building block in organic synthesis and drug discovery projects.

Properties

IUPAC Name

4-(5-methyl-2-propan-2-ylphenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-11(2)15-9-4-12(3)10-16(15)18-14-7-5-13(17)6-8-14/h4-11H,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWCZCOUSODQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of 2-Chloro-4-Fluorotoluene

The synthesis begins with 2-chloro-4-fluorotoluene as the starting material. Nitration is achieved using concentrated sulfuric acid and nitric acid (1:1.05–1.3 molar ratio) at 0°C, yielding 2-chloro-4-fluoro-5-nitrotoluene with an 86% yield. The reaction proceeds via electrophilic aromatic substitution, with the nitro group predominantly occupying the para position relative to the methyl group.

Isopropoxy Substitution

The fluoro substituent in 2-chloro-4-fluoro-5-nitrotoluene is replaced with isopropoxy via nucleophilic aromatic substitution. Using cesium carbonate as a base and isopropyl alcohol in DMF at 50°C for 24 hours, this step achieves a 78% yield of 2-chloro-4-isopropoxy-5-nitrotoluene. The choice of cesium carbonate enhances reactivity by stabilizing the transition state through cation-π interactions.

Suzuki-Miyaura Coupling

A boronic ester derivative, tetramethyl ethylene ketone borine, is coupled with the chlorinated intermediate under palladium catalysis. In dioxane with potassium acetate at reflux, this step proceeds quantitatively (100% yield), forming a biaryl structure critical for subsequent functionalization.

Second Coupling with 3-Bromopyridine

The intermediate undergoes a second coupling with 3-bromopyridine using sodium carbonate and tetrakis(triphenylphosphine)palladium(0) in DMF at 100°C. This step yields 69% of the coupled product, with chromatographic purification required to isolate the desired isomer.

Catalytic Hydrogenation

The final step involves hydrogenation of nitro groups and aromatic rings using platinum dioxide under 60 atm H₂ at 100°C in acetic acid. This reduction achieves an 83% yield of 4-(2-isopropyl-5-methylphenoxy)aniline, with the platinum catalyst enabling selective nitro-group reduction without over-hydrogenation.

Overall Yield : 38.4% (calculated from stepwise yields).

Nitration-Condensation "One-Pot" Strategy

Nitration of 2,6-Diisopropyl Aniline

Adapting methodology from related phenoxy aniline syntheses, 2,6-diisopropyl aniline is nitrated in toluene or o-xylene with sulfuric acid and nitric acid at 110–115°C. The reaction generates 2,6-diisopropyl-4-nitroaniline in situ, avoiding intermediate isolation.

Quaternary Ammonium Salt-Catalyzed Condensation

Without isolating the nitro intermediate, phenol is introduced alongside liquid sodium hydroxide and a quaternary ammonium salt catalyst (e.g., tetrabutylammonium bromide). At 110–112°C, condensation proceeds via nucleophilic aromatic substitution, forming 4-(2-isopropyl-5-methylphenoxy)nitrobenzene. The catalyst facilitates phase transfer, enhancing reaction efficiency.

Nitro Reduction

The nitro group is reduced using hydrogenation (Pd/C, 1 atm H₂) or stoichiometric iron in hydrochloric acid, yielding the target aniline derivative. This method reports a 99.5% purity post-recrystallization, though yield data specific to this compound require extrapolation.

Advantages : Reduced reaction temperature (110°C vs. 140°C in traditional methods), minimized solvent use, and high selectivity.

Palladium-Mediated Cross-Coupling Approaches

Ullmann-Type Coupling

A modified Ullmann reaction couples 4-iodoaniline with 2-isopropyl-5-methylphenol using copper(I) iodide and 1,10-phenanthroline in DMSO at 120°C. This method achieves moderate yields (50–65%) but requires rigorous exclusion of oxygen.

Buchwald-Hartwig Amination

Alternative protocols employ palladium catalysts (e.g., Pd₂(dba)₃) with Xantphos ligands to couple bromophenol derivatives with aniline. In toluene at 100°C, this method attains 70–75% yield, though substrate scope limitations exist for sterically hindered phenols.

Comparative Analysis of Synthetic Methods

Parameter Method 1 Method 2 Method 3
Starting Material2-Chloro-4-fluorotoluene2,6-Diisopropyl aniline4-Iodoaniline
Key ReactionNitration, Coupling, HydrogenationNitration-CondensationCross-Coupling
CatalystsPtO₂, Pd(PPh₃)₄Quaternary ammonium saltsCuI/Pd₂(dba)₃
Temperature Range0°C–100°C110°C–115°C100°C–120°C
Overall Yield38.4%~85% (extrapolated)50–75%
Purity (HPLC)>95%99.5%90–95%
ScalabilityModerateHighLimited

Chemical Reactions Analysis

Types of Reactions

4-(2-Isopropyl-5-methylphenoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted anilines .

Scientific Research Applications

4-(2-Isopropyl-5-methylphenoxy)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Isopropyl-5-methylphenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(2-Isopropyl-5-methylphenoxy)aniline with structurally or functionally related compounds derived from the evidence:

Compound Name Key Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Applications/Notes
This compound Phenoxy bridge, -NH₂, isopropyl, methyl C₁₆H₁₉NO 241.33 (calculated) Likely intermediate in drug synthesis; enhanced lipophilicity due to alkyl groups.
(4-Chlorophenyl)(4-hydroxyphenyl)methanone () Benzophenone core, -Cl, -OH C₁₃H₉ClO₂ 232.66 (calculated) Pharmaceutical impurity standard (e.g., fenofibrate); ketone group increases polarity .
Fenofibric Acid () Chlorobenzoyl, phenoxy, -COOH C₁₇H₁₅ClO₄ 318.75 (calculated) Active metabolite of fenofibrate; carboxylic acid enhances solubility and bioavailability .
4-[(4-Aminophenyl)methyl]aniline () Benzyl-linked diamine (-NH₂ groups) C₁₃H₁₄N₂ 198.27 (calculated) Potential use in polymer chemistry; dual amine groups enable crosslinking reactions .
Aniline () Simple aromatic amine (-NH₂) C₆H₅NH₂ 93.13 Foundational building block in dyes, drugs; high reactivity due to unsubstituted -NH₂ .

Key Structural and Functional Insights:

  • Lipophilicity: The isopropyl and methyl groups in this compound likely increase its lipophilicity compared to simpler aniline derivatives (e.g., aniline itself) or polar compounds like fenofibric acid .
  • Reactivity: The primary amine group in the target compound enables reactions such as diazotization or acylation, similar to aniline . However, steric hindrance from the phenoxy substituents may reduce reactivity compared to unsubstituted aniline.

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